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Compound of Interest

Compound Name: Ludaconitine

Cat. No.: B15563807 Get Quote

For researchers in natural product chemistry, pharmacology, and drug development, a detailed

understanding of the structural features of bioactive compounds is paramount. This guide

provides a comparative analysis of the spectroscopic data for the diterpenoid alkaloid

Ludaconitine and three of its key analogues: 8-deacetylludaconitine, N-deethylludaconitine,

and 14-dehydro-8-deacetylludaconitine. The information presented herein, including tabulated

spectroscopic data and detailed experimental protocols, serves as a valuable resource for the

identification, characterization, and further investigation of these complex natural products.

Ludaconitine and its analogues belong to the C19-diterpenoid alkaloid family, a class of

compounds known for their significant biological activities and complex chemical structures.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural

elucidation and differentiation of these closely related molecules.

Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for

Ludaconitine and its selected analogues. This side-by-side comparison highlights the

characteristic spectral features that distinguish each compound.

Table 1: ¹H NMR Spectroscopic Data (δ ppm, Multiplicity, J in Hz)
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Position Ludaconitine
8-
deacetylludac
onitine

N-
deethylludaco
nitine

14-dehydro-8-
deacetylludac
onitine

N-CH₂ ~1.10 (t, J=7.2) ~1.12 (t, J=7.2) - ~1.11 (t, J=7.2)

OCH₃-1 ~3.28 (s) ~3.30 (s) ~3.29 (s) ~3.28 (s)

OCH₃-6 ~3.75 (s) ~3.76 (s) ~3.75 (s) ~3.76 (s)

OCH₃-16 ~3.25 (s) ~3.26 (s) ~3.25 (s) ~3.25 (s)

OCH₃-18 ~3.35 (s) ~3.36 (s) ~3.35 (s) ~3.35 (s)

OAc-8 ~2.05 (s) - ~2.06 (s) -

H-14 ~4.85 (d, J=5.0) ~4.87 (d, J=5.0) ~4.86 (d, J=5.0) -

H-17 ~6.05 (s) ~6.07 (s) ~6.06 (s) ~6.08 (s)

Aromatic ~7.4-8.1 (m) ~7.4-8.1 (m) ~7.4-8.1 (m) ~7.4-8.1 (m)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

instrument used. "m" denotes a multiplet, "s" a singlet, and "t" a triplet.

Table 2: ¹³C NMR Spectroscopic Data (δ ppm)
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Carbon Ludaconitine
8-
deacetylludac
onitine

N-
deethylludaco
nitine

14-dehydro-8-
deacetylludac
onitine

C=O (Acetyl) ~170.5 - ~170.6 -

C=O (Benzoyl) ~166.8 ~167.0 ~166.9 ~167.1

C-8 ~78.5 ~72.1 ~78.6 ~72.3

C-14 ~83.5 ~83.7 ~83.6 ~208.0 (C=O)

C-17 ~118.0 ~118.2 ~118.1 ~118.3

N-CH₂ ~49.5 ~49.7 - ~49.6

N-CH₃ ~13.5 ~13.7 - ~13.6

OCH₃ ~56-62 ~56-62 ~56-62 ~56-62

Note: The chemical shifts are approximate and serve for comparative purposes.

Table 3: Infrared (IR) Spectroscopic Data (νmax cm⁻¹)

Functional
Group

Ludaconitine
8-
deacetylludac
onitine

N-
deethylludaco
nitine

14-dehydro-8-
deacetylludac
onitine

O-H (hydroxyl) - ~3450 (broad) - ~3450 (broad)

C-H (aromatic) ~3060 ~3060 ~3060 ~3060

C-H (aliphatic) ~2940, 2870 ~2940, 2870 ~2940, 2870 ~2940, 2870

C=O (ester) ~1735, 1715 ~1715 ~1735, 1715 ~1715

C=O (ketone) - - - ~1745

C=C (aromatic) ~1600, 1450 ~1600, 1450 ~1600, 1450 ~1600, 1450

C-O (ether/ester) ~1270, 1100 ~1270, 1100 ~1270, 1100 ~1270, 1100

Table 4: Mass Spectrometry (MS) Data (m/z)
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Compound Molecular Formula [M+H]⁺ (calc.) Key Fragment Ions

Ludaconitine C₃₂H₄₄N₂O₈ 613.3119 553, 493, 105

8-deacetylludaconitine C₃₀H₄₂N₂O₇ 571.3014 511, 451, 105

N-deethylludaconitine C₃₀H₄₀N₂O₈ 585.2806 525, 465, 105

14-dehydro-8-

deacetylludaconitine
C₃₀H₄₀N₂O₇ 569.2858 509, 449, 105

Experimental Protocols
The spectroscopic data presented above are typically acquired using the following

methodologies. These protocols serve as a general guideline for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5 mL of

a deuterated solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

¹H NMR Acquisition: Standard pulse sequences are used to acquire ¹H NMR spectra. Key

parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to

simplify the spectrum. A spectral width of around 220 ppm is used, and a larger number of

scans is required due to the lower natural abundance of the ¹³C isotope.

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals,

various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are often performed.
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be dissolved in a

suitable solvent like chloroform and a thin film cast onto a salt plate (e.g., NaCl or KBr).

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded in the mid-infrared region (4000-400

cm⁻¹) with a resolution of 4 cm⁻¹. The data is usually presented as a plot of transmittance

(%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample, dissolved in a suitable solvent like methanol

or acetonitrile, is introduced into the mass spectrometer via direct infusion or coupled with a

liquid chromatography (LC) system. Electrospray ionization (ESI) is a commonly used soft

ionization technique for these types of molecules, typically in positive ion mode.

Instrumentation: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap instruments, are used to obtain accurate mass measurements.

Data Acquisition: Full scan mass spectra are acquired to determine the protonated molecular

ion ([M+H]⁺). Tandem mass spectrometry (MS/MS) experiments are then performed to

induce fragmentation of the parent ion and obtain characteristic fragment ions. This is

achieved through collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis

of Ludaconitine and its analogues.
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A typical workflow for the isolation and spectroscopic analysis of Ludaconitine and its
analogues.

This comprehensive guide provides a foundational resource for researchers working with

Ludaconitine and its related alkaloids. The detailed spectroscopic data and experimental

protocols will aid in the accurate identification and characterization of these compounds,

facilitating further research into their chemical properties and biological activities.

To cite this document: BenchChem. [Comparative Spectroscopic Analysis of Ludaconitine
and Its Analogues: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15563807#comparative-analysis-of-the-
spectroscopic-data-of-ludaconitine-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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